(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Description
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a cyclopropane ring, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-6-10(7,12)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H/t7-,10-;/m0./s1 |
InChI Key |
YEJFWMARYUZSOH-YUWZRIFDSA-N |
Isomeric SMILES |
C[C@H]1C[C@]1(C2=CC=C(C=C2)F)N.Cl |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and reactivity, influencing the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- (1S,2S)-1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- (1S,2S)-1-(4-Fluorophenyl)-2-ethylcyclopropan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Biological Activity
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHFN
- Molecular Weight : 165.21 g/mol
- Structural Features : It features a cyclopropane ring substituted with a 4-fluorophenyl group and a methyl group, contributing to its distinct chemical behavior and biological effects.
The biological activity of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is primarily attributed to its interactions with specific molecular targets, including:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptors : Its binding affinity to various receptors suggests a role in modulating neurotransmitter systems, which could be relevant in treating neurological disorders.
The presence of the fluorophenyl group enhances binding affinity and selectivity towards these targets, while the cyclopropane structure provides rigidity that may influence the compound's conformation and interaction dynamics.
In Vitro Studies
Research has indicated that (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride demonstrates significant activity in various biological assays:
- Cell Proliferation Assays : Studies have shown that this compound can modulate cell growth in specific cancer cell lines, indicating potential anti-cancer properties.
- Neurotransmitter Release : The compound has been observed to influence the release of neurotransmitters such as dopamine and serotonin in vitro, suggesting implications for mood disorders.
In Vivo Studies
In vivo studies further support the biological activity of this compound:
- Animal Models : Experiments using rodent models have demonstrated that administration of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride can lead to significant behavioral changes indicative of antidepressant-like effects.
- Toxicology Assessments : Safety profiles have been established through toxicological assessments, which indicate a favorable safety margin at therapeutic doses.
Comparative Analysis with Related Compounds
To understand the unique properties of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine | Enantiomer differing in stereochemistry | Potentially different biological activity |
| 1-(4-Fluorophenyl)-2-methylcyclopropane | Lacks the amine group | Different reactivity profile |
| 1-(4-Fluorophenyl)cyclopropane | Lacks the methyl group | Affects reactivity and applications |
The differences in stereochemistry and functional groups significantly affect their biological activities and potential therapeutic applications.
Case Studies
Several case studies highlight the therapeutic potential of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride:
Case Study 1: Antidepressant Effects
In a study involving animal models of depression, administration of the compound resulted in reduced depressive behaviors compared to control groups. Behavioral tests such as the forced swim test indicated that the compound may enhance serotonergic signaling pathways.
Case Study 2: Cancer Cell Line Inhibition
Research conducted on various cancer cell lines showed that (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride inhibited cell proliferation significantly. The mechanism was linked to apoptosis induction through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
